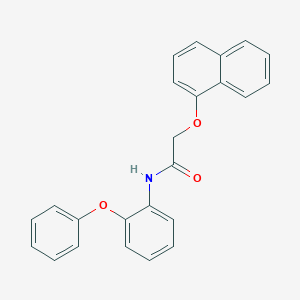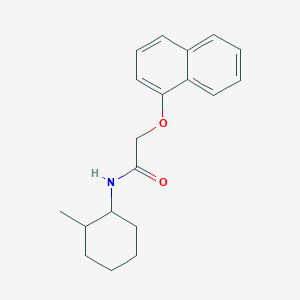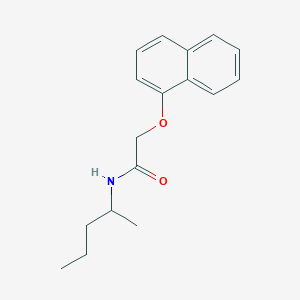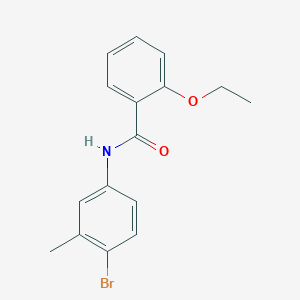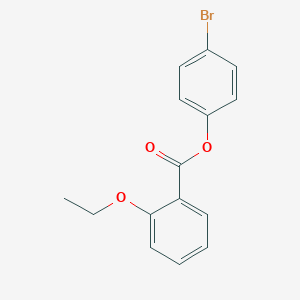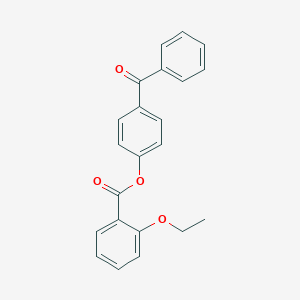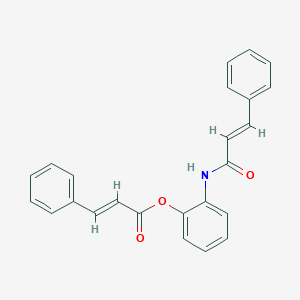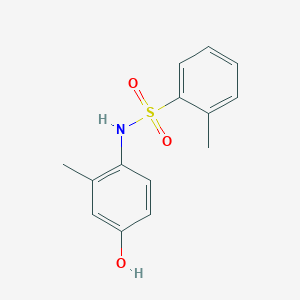
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications.
作用机制
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide is also relatively stable and can be easily synthesized, making it a useful tool for researchers. However, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for the use of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in scientific research. One potential application is in the development of new treatments for cancer and other diseases. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, and further research may reveal its potential as a therapeutic agent. Additionally, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in these areas.
合成方法
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 4-hydroxy-2-methylphenol in the presence of a base. The resulting intermediate is then reacted with N-methylmorpholine to form N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide.
科学研究应用
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been used in preclinical studies to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
属性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC 名称 |
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-3-4-6-14(10)19(17,18)15-13-8-7-12(16)9-11(13)2/h3-9,15-16H,1-2H3 |
InChI 键 |
HRXWOLSNNBWOMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
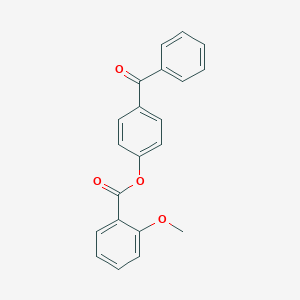
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

